Enantiomer-Specific NMDA Receptor Binding Affinity: (−)-Gacyclidine Matches MK-801 Potency While (+)-Gacyclidine Is 10-Fold Weaker
In radioligand binding assays using rat CNS membranes, the (−)-enantiomer of gacyclidine, (−)-GK11, exhibits an affinity (Ki) of 2.5 nM for the NMDA receptor, which is equivalent to that of the gold-standard non-competitive antagonist dizocilpine (MK-801). In direct comparison, the (+)-enantiomer, (+)-GK11, shows a Ki approximately 25 nM, representing a 10-fold reduction in affinity [1]. This stark enantiomeric difference is a key differentiator from racemic NMDA antagonists like PCP, where such a discrete structure-activity relationship across stereoisomers is not observed [2].
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (−)-Gacyclidine: Ki = 2.5 nM; (+)-Gacyclidine: Ki ≈ 25 nM |
| Comparator Or Baseline | Dizocilpine (MK-801): Ki ≈ 2.5 nM (equivalent to (−)-gacyclidine); Phencyclidine (PCP): Ki not reported with same stereochemical resolution in this assay |
| Quantified Difference | (−)-Gacyclidine vs. MK-801: ~1-fold (equivalent). (+)-Gacyclidine vs. (−)-Gacyclidine: 10-fold lower affinity. |
| Conditions | Rat CNS membrane homogenates; radioligand binding with [3H]TCP or [3H]MK-801 displacement. |
Why This Matters
The availability of a single, high-affinity enantiomer ((−)-gacyclidine) with potency matching MK-801 allows researchers to probe NMDA receptor pharmacology with stereochemical precision unavailable with most racemic comparator NMDA antagonists.
- [1] Hirbec H, Gaviria M, Vignon J. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor. CNS Drug Rev. 2001 Summer;7(2):172-98. doi: 10.1111/j.1527-3458.2001.tb00194.x. View Source
- [2] Hirbec H, Gaviria M, Vignon J. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor. CNS Drug Rev. 2001 Summer;7(2):172-98. doi: 10.1111/j.1527-3458.2001.tb00194.x. View Source
